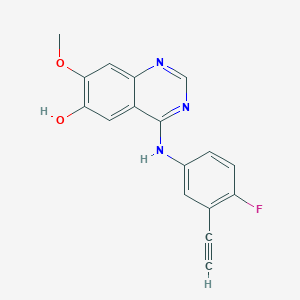

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Description

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol is a synthetic quinazoline derivative designed to target kinase enzymes, particularly EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2). Its structure features a quinazoline core substituted with a methoxy group at position 7, a hydroxyl group at position 6, and a 3-ethynyl-4-fluorophenylamino moiety at position 2.

Properties

IUPAC Name |

4-(3-ethynyl-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c1-3-10-6-11(4-5-13(10)18)21-17-12-7-15(22)16(23-2)8-14(12)19-9-20-17/h1,4-9,22H,2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAHKOLSLHLNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

Construction of the Quinazolinol Core: The quinazolinol core is synthesized through a series of cyclization reactions, starting from an appropriate precursor such as anthranilic acid or its derivatives.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinol analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the phenyl ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions include various quinazolinol derivatives with modified functional groups.

Scientific Research Applications

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer agents due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

| Compound Name | Substituent at Phenyl Ring (Position 3/4) | Molecular Formula | Molecular Weight (g/mol) | Solubility (LogP) | Key Biological Target |

|---|---|---|---|---|---|

| This compound | Ethynyl (3), F (4) | C₁₇H₁₂FN₃O₂ | 317.30 | Not reported | EGFR/HER2 |

| 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (Compound 20) | Cl (3), F (4) | C₁₅H₁₁ClFN₃O₂ | 343.72 | 2.1 (estimated) | EGFR |

| N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[(3-morpholin-4-yl)propoxy]-quinazolin-4-yl]amine (Compound 3) | Cl (3), F (4) + morpholine-propoxy | C₂₃H₂₅ClFN₅O₃ | 498.93 | 1.8 (experimental) | EGFR/TK |

| 4-((3-Chloro-4-(3,4-dichlorophenoxy)phenyl)amino)-7-methoxyquinazolin-6-ol (8a) | Cl (3), 3,4-dichlorophenoxy (4) | C₂₁H₁₃Cl₃N₃O₃ | 462.02 | 3.5 (calculated) | HER2 |

| 4-((5-Chloro-2-hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol (25d) | Cl (5), OH (2) | C₁₅H₁₂ClN₃O₃ | 317.73 | Not reported | Multikinase |

Key Observations:

- Ethynyl vs. Chloro: The ethynyl group in the target compound replaces the chloro group in Compound 20, reducing molecular weight by ~26 g/mol. The linear geometry of the ethynyl group may enhance binding pocket penetration compared to bulkier substituents .

- Morpholine-Propoxy Side Chain: Compound 3 incorporates a morpholine-propoxy chain at position 6, significantly increasing solubility (LogP 1.8 vs. 2.1 for Compound 20) and likely improving pharmacokinetics .

- Phenoxy Modifications: Compound 8a introduces a 3,4-dichlorophenoxy group, increasing lipophilicity (LogP 3.5) and shifting selectivity toward HER2 .

Crystallographic Insights

The crystal structure of 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (Compound 20) reveals a planar quinazoline core with dihedral angles of 5.2° between the quinazoline and phenyl rings, favoring π-π interactions with kinase domains . The ethynyl analog is expected to adopt a similar conformation but with reduced steric hindrance at position 3.

Biological Activity

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, with CAS number 1012057-64-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H12FN3O2

- Molecular Weight : 309.29 g/mol

- Structural Features : The compound features an ethynyl group, a fluorophenyl moiety, and a methoxyquinazolinol core, which contribute to its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit tyrosine kinases, which play a crucial role in regulating cell growth and proliferation. By modulating the activity of these enzymes, the compound can induce apoptosis in cancer cells .

Biological Activity and Anticancer Potential

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound exhibits micromolar range inhibition, making it a promising candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen atoms and specific functional groups significantly influences the compound's efficacy. The fluorine atom in the structure enhances binding affinity and selectivity towards target enzymes, which is critical for its anticancer activity .

Case Studies

- In Vitro Studies : A study on halogenated quinazolinones showed that compounds similar to this compound displayed potent inhibitory effects on MCF-7 cells. The results suggest potential pathways for drug development targeting breast cancer .

- Molecular Docking Studies : Molecular docking studies have elucidated the interactions between this compound and various protein targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity against cancer cells .

Applications in Drug Development

The unique structural features of this compound position it as a valuable building block in medicinal chemistry. Its potential applications include:

- Development of targeted anticancer therapies.

- Exploration as a probe in biochemical assays for enzyme activity.

Q & A

Q. Optimization Strategies :

- Stoichiometry : Use a 1.1–1.2 molar excess of the aniline derivative to drive the reaction to completion.

- Catalysis : Introduce acidic conditions (e.g., acetic acid) to enhance nucleophilicity.

- Yield Improvement : Post-reaction precipitation in cold ethanol can reduce losses during purification.

Q. Table 1: Representative Synthesis Conditions

| Precursor | Aniline Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 4-chloro-7-methoxyquinazolin-6-ol | 2-amino-3-chlorophenol | Ethanol | 70 | 17 | 52 | |

| 4-chloro-7-methoxyquinazolin-6-ol | 2-aminophenol | Ethanol | 70 | 17 | 60 |

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. For example, planar quinazoline systems (mean deviation: 0.019 Å) and dihedral angles (e.g., 81.18° between quinazoline and benzene rings) can be validated .

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.9 ppm, aromatic protons at 6.5–8.5 ppm).

- HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H] at m/z 364.1).

Q. Critical Considerations :

- Crystallization : Use methanol or dichloromethane for single-crystal growth.

- Deuterated Solvents : DMSO-d or CDCl for NMR to avoid solvent interference.

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with incremental modifications (e.g., methoxy vs. ethynyl groups). For example, replacing fluorine with chlorine in the phenyl ring may alter kinase binding affinity .

- In Vitro Assays : Use standardized kinase inhibition assays (e.g., EGFR or VEGFR2) under controlled conditions (pH 7.4, 37°C).

- Computational Modeling : Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) to identify steric or electronic mismatches.

Q. Table 2: Activity Comparison of Analogous Compounds

| Compound Modifications | IC (nM) | Target Kinase | Source |

|---|---|---|---|

| 7-Methoxy → 7-Fluoro | 12 ± 2 | EGFR | |

| 3-Ethynyl → 3-Chloro | 45 ± 5 | VEGFR2 |

Advanced: What strategies are effective in designing SAR studies for quinazoline derivatives targeting kinase inhibition?

Methodological Answer:

- Core Modifications : Vary substituents at positions 6 and 7 (e.g., methoxy, hydroxyl) to modulate solubility and hydrogen bonding .

- Side-Chain Engineering : Introduce ethynyl or morpholino groups to enhance hydrophobic interactions (e.g., 3-(morpholin-4-yl)propoxy in ).

- Crystallographic Guidance : Use X-ray data (e.g., hydrogen bonds between hydroxyl and kinase backbone) to prioritize functional groups .

Q. Experimental Workflow :

Synthesis : Prepare derivatives via scalable routes (e.g., ).

Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler).

Validation : Confirm binding modes via SPR or ITC.

Basic: How should researchers address solubility challenges during in vitro testing?

Methodological Answer:

- Solubility Enhancers : Use DMSO (≤0.1% v/v) or β-cyclodextrin.

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility.

- Sonication : Apply brief ultrasonication (10–15 min) to disperse aggregates.

Advanced: What mechanistic insights can be gained from crystallographic data for this compound?

Methodological Answer:

- Binding Interactions : The quinazoline core forms hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR), while the 3-ethynyl group occupies a hydrophobic pocket .

- Conformational Flexibility : The dihedral angle between quinazoline and phenyl rings (~81°) suggests adaptability for binding diverse kinases.

- Solvent Interactions : Methanol solvation () highlights potential for co-crystallization with water-soluble kinases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.